(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid
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Description
(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid, also known as EEMPA, is a type of organic compound that is widely used in scientific research. It is a versatile compound with numerous applications in a variety of fields, including biochemistry, physiology, and pharmacology. It is a naturally occurring compound that can be synthesized in the lab and is also commercially available. EEMPA is a highly reactive compound, which makes it a valuable tool for scientists in their research.
Scientific Research Applications
Corrosion Inhibition : Acrylamide derivatives, related to (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid, have been studied for their effectiveness as corrosion inhibitors. For instance, in copper and nitric acid solutions, these compounds showed significant corrosion inhibition, suggesting potential industrial applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Synthesis and Reaction Mechanism : Research has been conducted on the synthesis of compounds related to (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid, exploring their reaction mechanisms. Such studies contribute to a deeper understanding of organic synthesis processes and could inform the development of new synthetic methods (Liu et al., 2009).
Structural Studies : The separation and crystal structure analysis of isomers of compounds similar to (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid have been reported, highlighting the importance of structural analysis in understanding the physical and chemical properties of such compounds (Chenna et al., 2008).
Modification of Hydrogels : Research on the modification of poly vinyl alcohol/acrylic acid hydrogels with various compounds, including those related to (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid, has been conducted. This research is relevant to medical applications due to the antibacterial and antifungal properties of the resulting polymers (Aly & El-Mohdy, 2015).
Adhesive Properties : Studies on the addition of compounds like 4-MET, a methacrylate, to self-curing acrylic resins have shown increased bond strength to etched enamel, which is significant in dental materials research (Hotta et al., 1992).
Biological Activity : The synthesis and biological activity of ether and ester derivatives of ferulic acid, closely related to (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid, have been explored. Such compounds have shown antioxidant activity and potential as chemoprotective agents (Obregón-Mendoza et al., 2018).
Pharmaceutical Synthesis : Research has been conducted on the synthesis of steroid analogs, including those similar to (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid, for potential pharmaceutical applications (Akhrem et al., 1967).
Electron Donor Properties : Diferulate, structurally related to (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid, has been identified as an efficient electron donor with potential applications in designing bioactive substances (Vacek et al., 2020).
properties
IUPAC Name |
(E)-3-(4-ethoxy-2-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)11(8-10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIIWZZZNHYZFT-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid |
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